molecular formula C14H15NO3S B2401361 4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone CAS No. 321431-54-3

4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone

Cat. No.: B2401361
CAS No.: 321431-54-3
M. Wt: 277.34
InChI Key: JDOFBJHVLLNKBQ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone is a chemical compound with a complex structure that includes a pyridinone core substituted with methyl groups and a sulfonyl group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents under controlled conditions.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, purification steps, and waste management.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methyl groups or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

4,6-Dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The sulfonyl group can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-3-[(3-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone
  • 4,6-Dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyrimidinone

Uniqueness

4,6-Dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone is unique due to its specific substitution pattern and the presence of both methyl and sulfonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4,6-dimethyl-3-(3-methylphenyl)sulfonyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-9-5-4-6-12(7-9)19(17,18)13-10(2)8-11(3)15-14(13)16/h4-8H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOFBJHVLLNKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=C(C=C(NC2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665841
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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